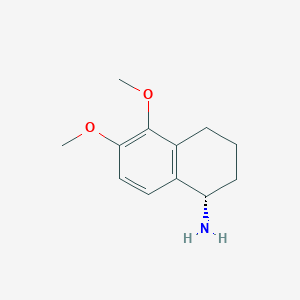![molecular formula C15H21BFN3O4 B12960064 (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid](/img/structure/B12960064.png)
(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[311]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid is a complex organic compound that features a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the diazabicyclo[3.1.1]heptane core: This can be achieved through a series of cyclization reactions.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial to protect the amine functionalities during subsequent reactions.
Fluorination of the pyridine ring: This can be done using electrophilic fluorinating agents.
Boronic acid formation: This is typically achieved through a Miyaura borylation reaction, where a halogenated precursor is treated with a boron reagent under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester.
Reduction: The fluoropyridine ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts with aryl halides in the presence of a base.
Major Products
Oxidation: Boronate esters.
Reduction: Reduced fluoropyridine derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions.
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme activity and protein interactions.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
4-Fluorophenylboronic acid: Similar in structure but lacks the diazabicyclo[3.1.1]heptane core.
tert-Butyl carbamate: Shares the tert-butoxycarbonyl protecting group but lacks the boronic acid functionality.
Uniqueness
What sets (6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C15H21BFN3O4 |
|---|---|
Molecular Weight |
337.16 g/mol |
IUPAC Name |
[5-fluoro-6-[6-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C15H21BFN3O4/c1-15(2,3)24-14(21)20-10-5-11(20)8-19(7-10)13-12(17)4-9(6-18-13)16(22)23/h4,6,10-11,22-23H,5,7-8H2,1-3H3 |
InChI Key |
DLFVXVWNOIOPIV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CC3CC(C2)N3C(=O)OC(C)(C)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


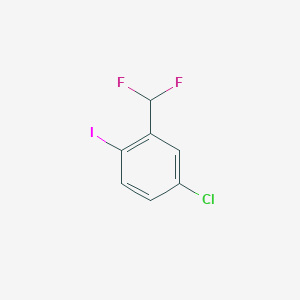
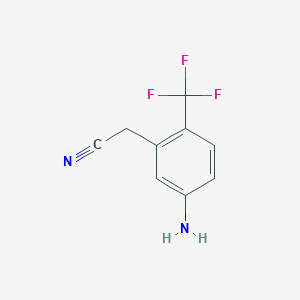
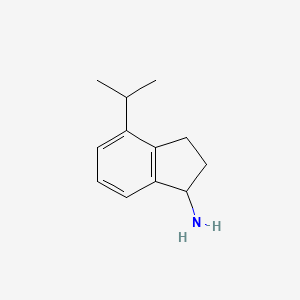
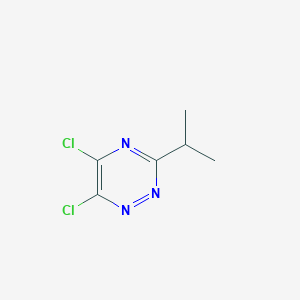
![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)
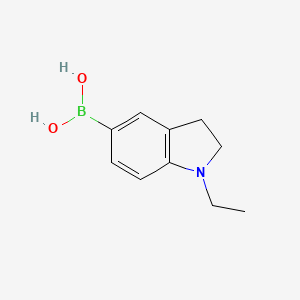

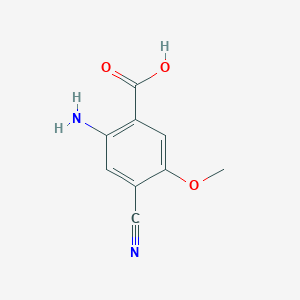
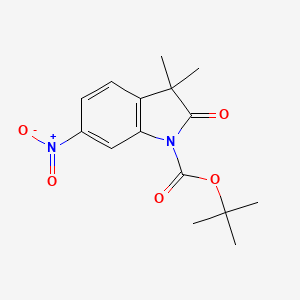
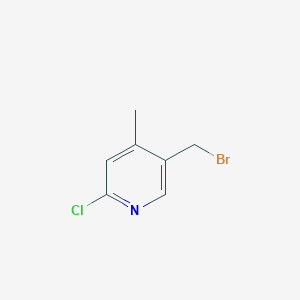
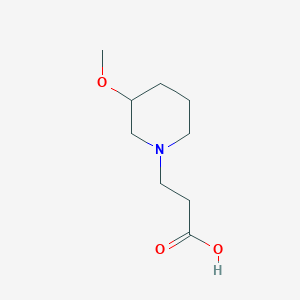
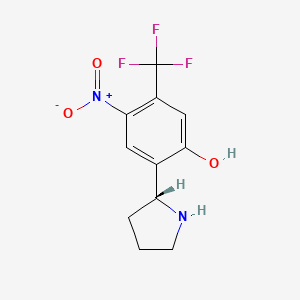
![(10R,13s)-13-[(z,1r)-4-isopropyl-1-methyl-hex-4-enyl]-10-methyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B12960065.png)
